Heptadecyl acrylate can be sourced from various suppliers, including chemical manufacturers and research institutions. It falls under the category of acrylic esters, which are known for their versatility in forming polymers with desirable properties. The compound is typically classified based on its structure as a long-chain fatty acid ester.
Heptadecyl acrylate can be synthesized through several methods, with the most common being esterification reactions. The synthesis involves the following steps:
The reaction conditions, such as temperature and time, are critical for achieving high yields and purity of heptadecyl acrylate. The typical conditions involve heating at approximately 150-200 °C for several hours under an inert atmosphere to prevent oxidation.
Heptadecyl acrylate has a well-defined molecular structure characterized by a long hydrophobic alkyl chain and a reactive acrylate group. Its structural formula can be represented as follows:
This structure includes:
The molecular weight of heptadecyl acrylate is approximately 314.52 g/mol.
Heptadecyl acrylate participates in various chemical reactions, primarily polymerization processes:
The polymerization process typically requires an initiator (such as azobisisobutyronitrile) and may involve varying temperatures and pressures to control the molecular weight and polydispersity index of the resulting polymers.
The mechanism of action for heptadecyl acrylate primarily involves its reactivity due to the presence of the double bond in its structure. During polymerization:
Data from studies indicate that controlling the concentration of initiators and reaction conditions significantly affects the final properties of the polymer.
Heptadecyl acrylate finds applications in various scientific fields:
Heptadecyl acrylate (C₂₀H₃₈O₂) is synthesized primarily via esterification between acrylic acid and heptadecanol. Three predominant methodologies are employed:
Table 1: Comparative Esterification Methods for Heptadecyl Acrylate
Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Steglich | DCC/DMAP | 0–25°C, solvent-free | >95 | Mild conditions; high selectivity |
Carbodiimide-mediated | TCFH/NMI | RT, 5 min | 90–94 | Rapid reaction |
Acid-catalyzed | DBSA | 100°C, H₂O tolerant | 88–92 | No dehydration required |
Catalyst design critically influences reaction kinetics and efficiency:
Table 2: Catalytic Systems for Heptadecyl Acrylate Synthesis
Catalyst Type | Example | Temperature (°C) | Recyclability | Space-Time Yield |
---|---|---|---|---|
Homogeneous | PS-DMAP | 25–80 | 5 cycles | 0.8 mol·L⁻¹·h⁻¹ |
Heterogeneous (acidic) | Graphene oxide | 80 | 10 cycles | 0.6 mol·L⁻¹·h⁻¹ |
Heterogeneous (metal) | NiO/AlOOH | 100–150 | Limited | 412 g·gₘₑₜₐₗ⁻¹·h⁻¹ |
Acrylic acid’s terminal vinyl group is prone to radical polymerization during storage or synthesis. Inhibitor systems mitigate this:
Table 3: Inhibitors for Acrylic Acid/Heptadecyl Acrylate Stabilization
Inhibitor | Concentration | Function | Storage Stability |
---|---|---|---|
MEHQ | 150–200 ppm | Radical scavenger (requires O₂) | 1 year at 35°C |
Phenothiazine | 0.1 wt% | Suppresses thermal polymerization | Reaction-specific |
N-Nitrosophenylamine | 50 ppm | Chelates Fe³⁺ ions | Prevents rust-induced polymerization |
The catalyst phase dictates process scalability and sustainability:
Disadvantages: Catalyst recovery difficulties and saponification with free fatty acids (FFAs). Requires acid pretreatment if FFAs >1 wt% [8].
Heterogeneous Catalysis:
Active Site Accessibility: Dependent on pore morphology; mesoporous silicates (e.g., MCM-41) with >1000 m²/g surface area optimize substrate access [6].
Kinetic Modeling:
Table 4: Homogeneous vs. Heterogeneous Catalysis in Esterification
Parameter | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., CaO) |
---|---|---|
Reaction Time | 1–4 h | 4–8 h |
Yield | 85–92% | 90–96% |
Recyclability | Not feasible | >10 cycles |
Water Sensitivity | High (hydrolysis) | Low (tolerant) |
Byproduct Formation | Soaps/emulsions | Minimal |
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